4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is a complex organic compound that features a combination of amino, tetrazole, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The amino group on the benzene ring can be introduced through a coupling reaction with an appropriate amine derivative.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and tetrazole rings.
Reduction: Reduced forms of the sulfonamide and amino groups.
Substitution: Substituted derivatives at the amino and sulfonamide positions.
Scientific Research Applications
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiallergic agent and other therapeutic applications.
Materials Science:
Industrial Chemistry: The compound’s unique functional groups make it a valuable intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(1H-tetrazol-5-yl)benzenesulfonamide: Similar structure but lacks the thiazole ring.
4-Amino-N-(thiazol-2-yl)benzene sulfonamide: Similar structure but lacks the tetrazole ring.
Uniqueness
The presence of both thiazole and tetrazole rings in a single molecule is particularly noteworthy, as it allows for unique interactions with biological targets and chemical reagents .
Properties
CAS No. |
69518-36-1 |
---|---|
Molecular Formula |
C12H13N7O2S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-amino-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N7O2S2/c13-9-1-3-10(4-2-9)23(20,21)19(12-14-6-8-22-12)7-5-11-15-17-18-16-11/h1-4,6,8H,5,7,13H2,(H,15,16,17,18) |
InChI Key |
VKOFHJBDOCYCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCC2=NNN=N2)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.